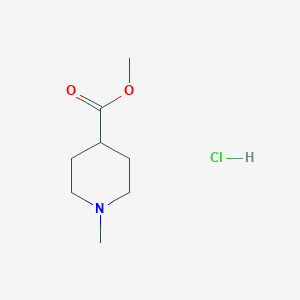
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride typically involves the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Piperidine-4-carboxylic acid and methanol.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl-piperidine-4-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a precursor for the synthesis of various bioactive compounds. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with target proteins or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Used as a building block for piperazine-based CCR5 antagonists.
Ethyl 1-methylpiperidine-4-carboxylate: Used in the synthesis of piperidine derivatives as inhibitors of S. aureus and E.
Uniqueness
1-Methyl-4-piperidinecarboxylic acid methyl ester hcl is unique due to its specific ester group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
methyl 1-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h7H,3-6H2,1-2H3;1H |
Clave InChI |
SKEXDALYAJMRNQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















